(2S,4S)-4-phenoxypyrrolidine-2-carboxylic Acid
Description
Properties
IUPAC Name |
(2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSHAZYNUOFZMI-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Substitution via Mesylation
This method, adapted from CN102344399A, involves converting the 4-hydroxy group to a mesylate followed by phenoxide displacement:
-
Esterification :
cis-4-Hydroxyproline is treated with methanol and HCl to form the methyl ester, protecting the carboxylic acid. -
Amino Protection :
The amine is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a basic medium: -
Mesylation :
The 4-hydroxy group is converted to a mesylate using methanesulfonyl chloride (MsCl): -
Phenoxy Substitution :
The mesylate undergoes nucleophilic displacement with sodium phenoxide: -
Deprotection :
The Fmoc group is removed with piperidine, and the methyl ester is hydrolyzed with NaOH:
Yield : ~50–60% overall.
Optical Purity : >99% enantiomeric excess (ee) confirmed by chiral HPLC.
Industrial-Scale Production and Optimization
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to streamline production:
-
Iridium-Catalyzed Hydrogenation : A prochiral pyrrolidine precursor undergoes asymmetric hydrogenation using Ir-phosphine complexes to set the (2S,4S) configuration.
-
Enzymatic Resolution : Racemic mixtures are resolved using lipases or esterases, though this method is less efficient for tetra-substituted compounds.
Process Optimization
Characterization and Quality Control
Critical analytical data for this compound:
Chemical Reactions Analysis
Types of Reactions
L-Proline, 4-phenoxy-, (4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out in solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Peptide Synthesis
Role in Solid-Phase Peptide Synthesis:
(2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid serves as an essential building block in the synthesis of peptides. Its unique structural features facilitate the formation of complex and diverse peptide structures through solid-phase peptide synthesis (SPPS). This method allows for high efficiency and scalability in producing peptides with specific biological activities .
Case Study:
A study demonstrated the successful incorporation of this compound in the synthesis of a neuropeptide analog, enhancing its biological activity compared to traditional peptide synthesis methods.
Drug Development
Pharmaceutical Applications:
The compound is a candidate for designing new pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases, particularly neurological disorders .
Case Study:
Research has shown that derivatives of this compound exhibit dual activity on voltage-gated calcium channels and μ-opioid receptors, suggesting potential applications in pain management therapies .
Bioconjugation
Linking Biomolecules:
The compound can be utilized in bioconjugation techniques to link biomolecules such as proteins and antibodies to therapeutic agents. This application is crucial for developing targeted drug delivery systems that improve the specificity and efficacy of treatments .
Data Table: Bioconjugation Applications
| Biomolecule | Targeted Agent | Application |
|---|---|---|
| Antibodies | Anticancer drugs | Targeted therapy in oncology |
| Proteins | Enzyme inhibitors | Enhancing specificity in enzyme action |
| Small molecules | Imaging agents | Improved imaging techniques |
Research in Neuroscience
Neuroactive Compounds:
this compound is pivotal in synthesizing neuroactive compounds that aid researchers in studying neurological disorders. Its derivatives have been explored for their effects on neurotransmitter systems and potential therapeutic roles .
Case Study:
Investigations into its analogs have revealed promising results in treating conditions like epilepsy and anxiety disorders by modulating calcium channel activity .
Material Science
Advanced Materials Development:
In material science, this compound can be incorporated into polymer systems to develop advanced materials with specific properties suitable for applications such as drug delivery systems and coatings. Its chemical properties allow for the creation of materials that respond to environmental stimuli .
Data Table: Material Science Applications
| Material Type | Properties Enhanced | Application Area |
|---|---|---|
| Polymers | Biocompatibility | Drug delivery systems |
| Coatings | Chemical resistance | Protective coatings |
| Hydrogels | Controlled release | Tissue engineering |
Mechanism of Action
The mechanism of action of L-Proline, 4-phenoxy-, (4S)- involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as an organocatalyst, facilitating the formation of enamine intermediates that participate in various organic transformations. The compound’s unique structure allows it to interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Stereoisomers and Boc-Protected Analogs
Key Differences :
Functional Group Modifications
Key Insights :
Derivatives and Salts
Biological Activity
(2S,4S)-4-Phenoxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a phenoxy group at the 4-position and a carboxylic acid functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 219.23 g/mol. The presence of the phenoxy group contributes to its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Phenoxy Group : Nucleophilic substitution reactions are commonly used to attach the phenoxy group.
- Carboxylation : The final step involves the introduction of the carboxylic acid moiety.
Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Amino acids or derivatives |
| 2 | Nucleophilic Substitution | Phenol derivatives |
| 3 | Carboxylation | Carbon dioxide or carboxylic acid derivatives |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to form stable interactions that can modulate enzymatic activity and influence cellular pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and affecting signal transduction pathways.
Case Studies on Biological Activity
- Neuroprotective Effects : Research has indicated that derivatives of this compound exhibit neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. Studies show that these compounds can inhibit neuronal apoptosis through modulation of apoptotic pathways .
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial effects against various bacterial strains, suggesting its potential as an antibiotic agent .
- Antitumor Properties : Recent investigations have highlighted its ability to inhibit tumor cell proliferation in specific cancer types, indicating a promising avenue for cancer therapeutics .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (2S,4R)-4-Phenoxypyrrolidine-2-carboxylic Acid | Diastereomeric form | Different stereochemistry affects biological activity |
| (2S,4S)-Fmoc-4-phenylpyrrolidine-2-carboxylic Acid | Fmoc protecting group | Used primarily in peptide synthesis |
Applications in Research and Industry
The applications of this compound extend across various fields:
- Peptide Synthesis : It serves as a valuable building block in synthesizing peptides due to its chiral nature.
- Drug Development : The compound's biological activities make it a candidate for developing new therapeutic agents targeting neurological disorders and cancer.
- Biochemical Probes : Researchers utilize this compound to study protein interactions and enzyme mechanisms, aiding in understanding complex biological systems.
Q & A
Q. Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 221.25 g/mol | |
| CAS Number | 157187-62-7 | |
| Melting Point | 238–240°C (analogous compound) |
Advanced Research Questions
What strategies prevent aggregation of this compound during peptide synthesis?
Methodological Answer:
- Conformational Restriction: Incorporate pseudo-proline motifs (e.g., Fmoc-protected derivatives) to reduce β-sheet formation and improve solubility .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) with 0.1% TFA to stabilize carboxylate ions and minimize intermolecular H-bonding .
- Microwave-Assisted Synthesis: Enhance coupling efficiency and reduce reaction time, thereby limiting aggregation-prone intermediates .
How does the stereochemistry at C2 and C4 influence the compound’s reactivity in catalytic applications?
Methodological Answer:
- Stereoelectronic Effects: The (2S,4S) configuration imposes specific dihedral angles, altering nucleophilic attack trajectories. For example, the phenoxy group at C4 creates steric hindrance, favoring axial attack in hydrogenation reactions .
- Chiral Catalysis: The rigid pyrrolidine scaffold serves as a ligand in asymmetric catalysis. Comparative studies with (2R,4R) isomers show divergent enantioselectivity (e.g., 80% ee vs. 45% ee in ketone reductions) .
What crystallographic techniques elucidate hydrogen-bonding networks in this compound?
Methodological Answer:
- Single-Crystal Growth: Recrystallize from ethanol/water (9:1) at 4°C to obtain diffraction-quality crystals .
- Hydrogen Bond Analysis: O–H···N interactions (2.8–3.0 Å) between carboxylic acid and pyrrolidine N–H stabilize helical chains. Weak C–H···π interactions (3.5 Å) between phenoxy rings further stabilize layered packing .
- Synchrotron Radiation: High-resolution data (λ = 0.71075 Å) improve electron density maps for precise bond-length measurement (e.g., C–O = 1.21 Å) .
Q. Table 2: Crystallographic Data (Analogous Compound)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P222 | |
| Unit Cell Volume | 1207.1 Å | |
| Hydrogen Bonds | O–H···N (2.87 Å) |
How is this compound utilized as a building block in PROTAC design?
Methodological Answer:
- Linker Integration: The carboxylic acid moiety enables conjugation to E3 ligase ligands (e.g., VHL or cereblon), while the pyrrolidine core provides rigidity for ternary complex formation .
- Case Study: A PROTAC containing (2S,4S)-pyrrolidine achieved 90% degradation of BRD4 at 10 nM by optimizing linker length and stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
